2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide
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Overview
Description
2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide is a complex organic compound that features a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. Common reagents include hydrazine derivatives and α-haloketones.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Chlorination and Amidation: The final steps involve chlorination of the intermediate compound followed by amidation to introduce the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the opening of the ring structure.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Open-chain derivatives of the triazolopyrazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as an antiviral or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The triazolopyrazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, such as the inhibition of viral replication or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[4,3-a]quinoxaline derivatives
- 1,2,4-triazolo[4,3-a]pyrimidine derivatives
- 1,2,4-triazolo[4,3-a]benzimidazole derivatives
Uniqueness
2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its triazolopyrazine core, combined with the piperidine and propanamide groups, makes it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
2-chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN6O/c1-10(15)14(22)17-7-11-3-2-5-20(8-11)12-13-19-18-9-21(13)6-4-16-12/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVGYLBTOUOWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCN(C1)C2=NC=CN3C2=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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